
Cobalt;scandium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt and scandium are transition metals with unique properties that make their compounds valuable in various scientific and industrial applications. Cobalt is known for its ferromagnetic properties, high melting point, and ability to form stable complexes. Scandium, on the other hand, is a rare earth element with a high melting point and excellent strength-to-weight ratio. The combination of cobalt and scandium in a compound can result in materials with enhanced properties suitable for advanced applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cobalt and scandium compounds can be achieved through various methods, including solid-state reactions, sol-gel processes, and chemical vapor deposition. One common method involves the reaction of cobalt salts with scandium salts in an aqueous solution, followed by precipitation and calcination to obtain the desired compound.
Industrial Production Methods
Industrial production of cobalt and scandium compounds often involves the extraction of these metals from their ores, followed by purification and combination through high-temperature processes. For example, cobalt can be extracted from laterite ores using atmospheric leaching with reduction pre-treatment, while scandium can be recovered by precipitation with oxalic acid, followed by calcination to produce scandium oxide .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt and scandium compounds undergo various chemical reactions, including:
Oxidation: Cobalt compounds can be oxidized to form cobalt oxides, while scandium compounds can form scandium oxides.
Reduction: Cobalt and scandium compounds can be reduced using hydrogen or other reducing agents to form their respective metals.
Substitution: Ligand substitution reactions can occur in cobalt and scandium complexes, where ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia, phosphines, or halides.
Major Products Formed
Oxidation: Cobalt(II) oxide, cobalt(III) oxide, scandium(III) oxide.
Reduction: Metallic cobalt, metallic scandium.
Substitution: Various cobalt and scandium complexes with different ligands.
Aplicaciones Científicas De Investigación
Cobalt and scandium compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and polymerization.
Biology: Cobalt compounds are used in vitamin B12 synthesis, while scandium compounds are being explored for their potential in biological imaging.
Medicine: Cobalt compounds are used in medical implants and prosthetics due to their biocompatibility. Scandium compounds are being investigated for their potential in cancer treatment.
Industry: Cobalt and scandium compounds are used in the production of high-strength alloys, magnetic materials, and advanced ceramics .
Mecanismo De Acción
The mechanism of action of cobalt and scandium compounds depends on their specific application:
Catalysis: Cobalt compounds act as catalysts by providing active sites for chemical reactions, facilitating the conversion of reactants to products.
Biological Imaging: Scandium compounds can enhance contrast in imaging techniques by interacting with biological tissues.
Medical Implants: Cobalt compounds form stable, biocompatible layers that integrate with human tissues, promoting healing and reducing rejection.
Comparación Con Compuestos Similares
Similar Compounds
Cobalt Compounds: Cobalt ferrite, cobalt oxide, cobalt chloride.
Scandium Compounds: Scandium oxide, scandium chloride, scandium nitrate.
Uniqueness
Cobalt and scandium compounds are unique due to their combination of properties:
Cobalt: Ferromagnetic properties, high melting point, and ability to form stable complexes.
Scandium: High strength-to-weight ratio, high melting point, and excellent thermal stability.
In comparison to other transition metal compounds, cobalt and scandium compounds offer a unique blend of magnetic, catalytic, and structural properties that make them suitable for advanced applications in various fields .
Propiedades
Número CAS |
12017-07-1 |
|---|---|
Fórmula molecular |
CoSc |
Peso molecular |
103.88910 g/mol |
Nombre IUPAC |
cobalt;scandium |
InChI |
InChI=1S/Co.Sc |
Clave InChI |
VWHUVLKHCBPLKV-UHFFFAOYSA-N |
SMILES canónico |
[Sc].[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




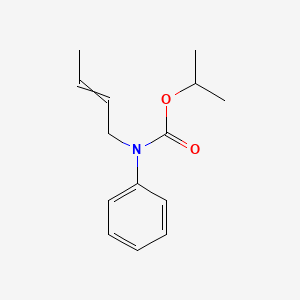
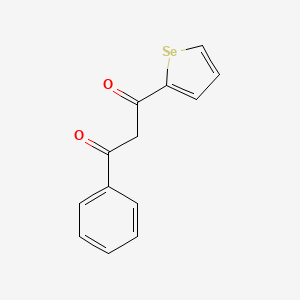
![{4-[4-(Dimethylamino)phenyl]-4,5-dihydro-3h-pyrazol-3-yl}(phenyl)methanone](/img/structure/B14720344.png)
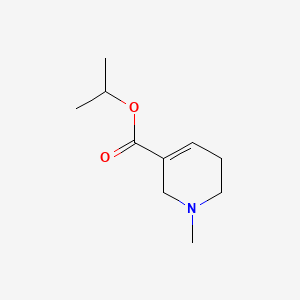
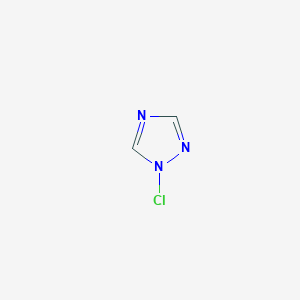
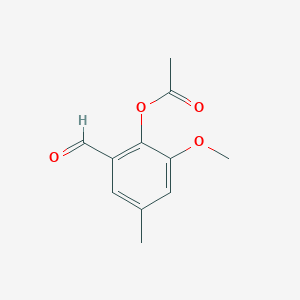
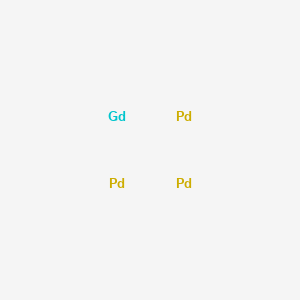

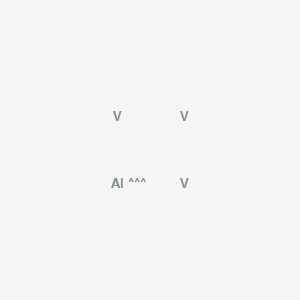
![[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14720394.png)
![([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14720411.png)

